molecular formula C14H21NO5 B3083288 8-Tert-butyl 2-methyl 3-oxo-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate CAS No. 1140321-06-7

8-Tert-butyl 2-methyl 3-oxo-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate

Cat. No.: B3083288
CAS No.: 1140321-06-7
M. Wt: 283.32 g/mol
InChI Key: KLRZSGVNONCIIT-UHFFFAOYSA-N
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Description

This bicyclic compound features a rigid 8-azabicyclo[3.2.1]octane scaffold with a tert-butyl ester at position 8, a methyl ester at position 2, and a ketone at position 3. Its stereochemical complexity and functional group arrangement make it valuable in medicinal chemistry, particularly as a precursor for neuroactive or enzyme-targeting molecules. The tert-butyl group enhances steric protection of the amine, while the 3-oxo group offers a site for further derivatization .

Properties

IUPAC Name

8-O-tert-butyl 2-O-methyl 3-oxo-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO5/c1-14(2,3)20-13(18)15-8-5-6-9(15)11(10(16)7-8)12(17)19-4/h8-9,11H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRZSGVNONCIIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(C(=O)C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-Tert-butyl 2-methyl 3-oxo-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate typically involves enantioselective construction methods. These methods often start with acyclic starting materials that contain the necessary stereochemical information to form the bicyclic scaffold. Alternatively, stereochemical control can be achieved directly during the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or through desymmetrization processes starting from achiral tropinone derivatives .

Chemical Reactions Analysis

8-Tert-butyl 2-methyl 3-oxo-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate undergoes various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen atoms, commonly using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

8-Tert-butyl 2-methyl 3-oxo-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate has several scientific research applications:

    Chemistry: It serves as a key intermediate in the synthesis of various complex organic molecules.

    Biology: Its unique structure makes it a valuable tool for studying biological processes and interactions.

    Medicine: It is used in the development of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: It is employed in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 8-Tert-butyl 2-methyl 3-oxo-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Ester Group Variations

  • Ethyl vs. O8-tert-butyl O3-methyl endo-8-azabicyclo[3.2.1]octane-3,8-dicarboxylate (CAS 1548548-51-1) lacks the 3-oxo group, simplifying reactivity but reducing sites for functionalization .

Substituent Effects

  • Hydroxyl and Alkyl Substituents :
    • rel-8-(tert-Butyl) 2-methyl (1R,2S,3R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate (CAS 1033820-26-6) introduces a hydroxyl group, enhancing hydrogen-bonding capacity for target binding .
    • rel-8-(tert-Butyl) 2-methyl (1R,4S,5S)-4-butyl-3-oxo-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate (CAS 1884233-77-5) incorporates a bulky butyl chain, which may impede enzymatic degradation but reduce solubility .

Stereochemical Differences

  • exo vs. endo Configurations :
    • exo-8-tert-Butyl 3-methyl 8-azabicyclo[3.2.1]octane-3,8-dicarboxylate (CAS 1548292-34-7) adopts an exo conformation, altering spatial interactions in receptor binding compared to the endo isomer .

Physical and Chemical Properties

Compound (CAS) Molecular Weight Density (g/cm³) Boiling Point (°C) Key Features
Target Compound (Not specified) ~295–310 ~1.10–1.15 ~350–360 3-oxo, methyl/tert-butyl esters
354818-43-2 283.37 1.109 356.5 Ethyl ester, exo configuration
1140321-06-7 295.37 N/A N/A 3-oxo, positional isomerization

Q & A

Basic Research Question

  • Column chromatography : Silica gel (60–120 mesh) with gradient elution (ethyl acetate/hexane) separates diastereomers .
  • Recrystallization : Tert-butyl groups enhance crystallinity in non-polar solvents (e.g., hexane) .
  • HPLC : Chiral columns (e.g., amylose-based) resolve enantiomers for pharmacological studies .

How are metabolic stability and toxicity profiles assessed for this compound in preclinical studies?

Advanced Research Question

  • In vitro assays : Microsomal stability tests (human liver microsomes) with LC-MS/MS quantify metabolite formation .
  • CYP inhibition screening : Fluorescent probes identify interactions with cytochrome P450 enzymes .
  • Ames test : Salmonella typhimurium strains assess mutagenicity of reactive intermediates .

What experimental designs address discrepancies in biological activity between analogs?

Advanced Research Question

  • Dose-response curves : Compare IC50 values across derivatives to identify critical functional groups .
  • Proteomics : Mass spectrometry identifies off-target binding (e.g., kinase panels) .
  • Crystal structures : Co-crystallization with target proteins (e.g., receptors) reveals binding mode variations .

How is the compound’s stability under varying pH and temperature conditions quantified?

Basic Research Question

  • Forced degradation studies : Expose to HCl (0.1M), NaOH (0.1M), and heat (40–80°C), followed by HPLC analysis .
  • Kinetic pH profiles : Monitor hydrolysis rates (e.g., ester cleavage) via UV-Vis spectroscopy .

What are the best practices for scaling up synthesis without compromising stereochemical purity?

Advanced Research Question

  • Continuous flow chemistry : Maintains precise temperature control and reduces mixing inefficiencies .
  • Catalyst optimization : Transition from homogeneous (e.g., Et3N) to heterogeneous catalysts (e.g., polymer-supported bases) for easier recovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Tert-butyl 2-methyl 3-oxo-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate
Reactant of Route 2
Reactant of Route 2
8-Tert-butyl 2-methyl 3-oxo-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate

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